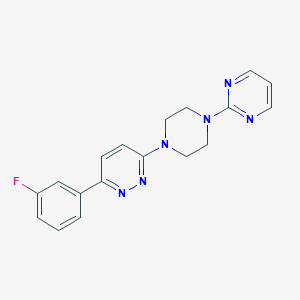
N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide
カタログ番号 B2425159
CAS番号:
1226447-17-1
分子量: 448.47
InChIキー: ASPPLXFYTJGVDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity with various reagents, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS). It also involves studying its stability under various conditions .科学的研究の応用
- Researchers have explored the antifungal potential of this compound. Its unique structure may inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic pathways .
- N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide belongs to the phthalic acid ester (PAE) family. PAEs are lipophilic chemicals commonly used as plasticizers. Interestingly, PAEs have been detected not only in synthetic forms but also in natural sources like plant root exudates, essential oils, and algae .
Antifungal Properties
Phthalic Acid Ester Biosynthesis
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide involves the reaction of 3-ethylbenzenesulfonamide with 1-(3,3-dimethylindolin-1-yl)propan-1-one in the presence of isobutyryl chloride.", "Starting Materials": [ "3-ethylbenzenesulfonamide", "1-(3,3-dimethylindolin-1-yl)propan-1-one", "isobutyryl chloride" ], "Reaction": [ "To a solution of 3-ethylbenzenesulfonamide (1.0 equiv) in dry dichloromethane, add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.", "Add 1-(3,3-dimethylindolin-1-yl)propan-1-one (1.0 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Add isobutyryl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide as a white solid." ] } | |
CAS番号 |
1226447-17-1 |
分子式 |
C23H17FN4O3S |
分子量 |
448.47 |
IUPAC名 |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O3S/c24-17-8-6-16(7-9-17)21-25-19(31-26-21)14-28-18-11-13-32-20(18)22(29)27(23(28)30)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2 |
InChIキー |
ASPPLXFYTJGVDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2425076.png)
![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)
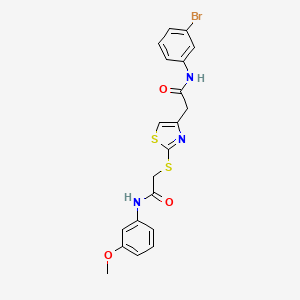

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)
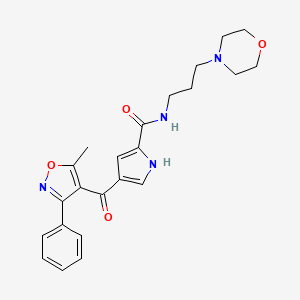
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)
![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)
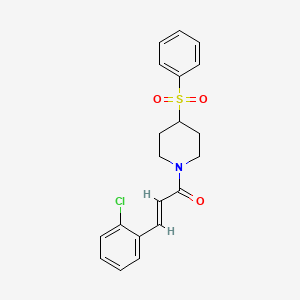
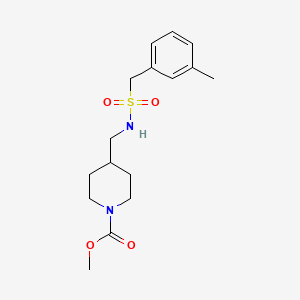

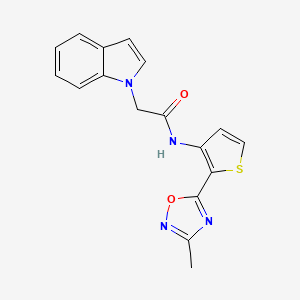
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)
